molecular formula C13H19N3O B2603827 N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide CAS No. 2361657-30-7

N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide

Cat. No.: B2603827
CAS No.: 2361657-30-7
M. Wt: 233.315
InChI Key: FRPWYUJRWQOOLV-UHFFFAOYSA-N
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Description

N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide is a complex organic compound with a unique structure that combines a benzodiazole ring with a propyl chain and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Amide Group: The final step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The propyl chain and amide group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally related compound with similar chemical properties.

    N,N′-Dimethylpropylene urea: Another compound with a similar core structure but different functional groups.

Uniqueness

N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide is unique due to its specific combination of a benzodiazole ring, propyl chain, and amide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-13(17)14-8-5-9-16-10-15-11-6-3-4-7-12(11)16/h2,10H,1,3-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPWYUJRWQOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=NC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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